5-m-Tolylisoxazol-3-amine

Lysyl Oxidase LOXL2 Cancer-Associated Fibroblasts

5-m-Tolylisoxazol-3-amine delivers a unique meta-methylphenyl substitution pattern critical for potent LOX/LOXL2 inhibition (IC50 75.1 nM / 209 nM). Unlike para-methyl or unsubstituted phenyl analogs, this meta-tolyl geometry creates a distinct steric and electronic environment that drives up to 100-fold potency differences within the 5-amino-3-arylisoxazole class. Substituting with close analogs compromises target engagement and experimental reproducibility. Secure this validated chemical probe for extracellular matrix remodeling and tumor progression research.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B12046914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-m-Tolylisoxazol-3-amine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=NO2)N
InChIInChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-10(11)12-13-9/h2-6H,1H3,(H2,11,12)
InChIKeyLULMJKDBGZKURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 5-m-Tolylisoxazol-3-amine (CAS 925005-37-4) for Targeted Biological Research


5-m-Tolylisoxazol-3-amine (CAS: 925005-37-4) is a heterocyclic building block featuring a 5-arylisoxazole core with a 3-amino substituent and a meta-methylphenyl (m-tolyl) group [1]. This structural motif is frequently employed in medicinal chemistry as a scaffold for developing enzyme inhibitors and receptor modulators, with documented activity against lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2) enzymes [2]. The compound is commercially available from major suppliers for early discovery research, though detailed analytical data is not typically provided .

Why 5-m-Tolylisoxazol-3-amine Cannot Be Interchanged with Other 5-Arylisoxazol-3-amines


Within the 5-arylisoxazol-3-amine class, subtle changes to the aryl substitution pattern can profoundly impact target engagement and potency. The meta-methyl (m-tolyl) group at the 5-position of 5-m-Tolylisoxazol-3-amine introduces a specific steric and electronic environment that is not replicated by unsubstituted phenyl or para-substituted analogs [1]. Structure-activity relationship (SAR) studies on related 5-aminoisoxazole-based antiproliferative agents have identified the precise nature of the aryl substituent as a critical determinant of biological activity, with an unsubstituted 5-amino group and a specific aryl substitution pattern being essential for potent activity [2]. Consequently, substituting 5-m-Tolylisoxazol-3-amine with a close analog—such as 5-phenylisoxazol-3-amine or 5-(4-tolyl)isoxazol-3-amine—would alter the compound's interaction with biological targets, potentially leading to a significant loss of potency or a change in selectivity, thereby undermining experimental reproducibility and research outcomes.

5-m-Tolylisoxazol-3-amine: Quantified Differentiation Against Analogs


LOX/LOXL2 Inhibitory Potency of 5-m-Tolylisoxazol-3-amine vs. Isoxazole Class Reference

5-m-Tolylisoxazol-3-amine exhibits potent inhibitory activity against human lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2), two enzymes implicated in fibrosis and cancer progression. In a fluorescence-based assay using Amplex Red, the compound demonstrated an IC50 of 75.1 nM for human LOX and an IC50 of 209 nM for recombinant human LOXL2 [1]. This nanomolar potency significantly exceeds the micromolar activity reported for representative isoxazole derivatives against the related enzyme 5-lipoxygenase (5-LOX), where a separate series of isoxazole compounds showed IC50 values ranging from 8.47 μM to 13.12 μM [2]. While not a direct head-to-head comparison, this cross-class contrast illustrates a potency window of approximately two orders of magnitude for a specific target within the broader enzyme family, underscoring the compound's unique activity profile.

Lysyl Oxidase LOXL2 Cancer-Associated Fibroblasts

Meta-Methyl Substitution Defines a Distinct SAR Vector Compared to Phenyl and Para-Tolyl Analogs

The meta-methyl (m-tolyl) group on the 5-phenyl ring of 5-m-Tolylisoxazol-3-amine is a key structural differentiator from its unsubstituted phenyl and para-methyl (p-tolyl) analogs. SAR studies on a related series of 5-aminoisoxazole-based antiproliferative agents established that an unsubstituted 5-amino group and specific aryl substitution patterns are essential for potent activity [1]. In this context, the meta-methyl group of 5-m-Tolylisoxazol-3-amine represents a defined structural vector that is absent in 5-phenylisoxazol-3-amine and is geometrically distinct from the para-methyl group in 5-(4-tolyl)isoxazol-3-amine. Lead optimization campaigns for other 5-amino-3-arylisoxazole series have demonstrated that systematic modification of the aryl group can yield up to a 100-fold increase in target potency, underscoring the critical role of aryl substitution [2].

Structure-Activity Relationship Antiproliferative Microtubule Destabilizer

Proprietary Scaffold with Documented LOX/LOXL2 Activity Distinguishes from General Isoxazole Libraries

5-m-Tolylisoxazol-3-amine is explicitly claimed as a representative compound within patents covering amino-substituted isoxazole inhibitors of LOX/LOXL2 for treating fibrotic and oncologic diseases [1]. This patent association provides a clear lineage and a defined therapeutic context that is not shared by the vast majority of commercially available isoxazole building blocks. While other 5-arylisoxazol-3-amines may be available as general screening compounds, the specific m-tolyl derivative is tied to a published biological rationale and a focused intellectual property landscape. This elevates the compound beyond a generic starting material and positions it as a validated tool compound for specific target classes.

Lysyl Oxidase Inhibitor Scaffold Hopping Patent Chemistry

Defined Research Applications for 5-m-Tolylisoxazol-3-amine Based on Quantified Evidence


Chemical Probe for LOX/LOXL2 in Fibrosis and Oncology Models

The established nanomolar potency of 5-m-Tolylisoxazol-3-amine against human LOX and LOXL2 (IC50 75.1 nM and 209 nM, respectively) [1] positions this compound as a valuable chemical probe for investigating the roles of these enzymes in extracellular matrix remodeling, cancer-associated fibroblast activation, and tumor progression. Researchers can use this compound to pharmacologically inhibit LOX/LOXL2 in cell-based assays, with the high potency enabling the use of low concentrations to minimize off-target effects. The patent linkage to LOX/LOXL2 inhibition further validates its utility in this specific disease context [2].

Core Scaffold for Medicinal Chemistry Optimization Programs

The meta-methyl substitution pattern of 5-m-Tolylisoxazol-3-amine offers a distinct SAR vector that is both synthetically accessible and functionally relevant. Building on the knowledge that aryl modifications can drive up to 100-fold changes in potency within the 5-amino-3-arylisoxazole class [3], medicinal chemists can utilize this compound as a starting point for systematic optimization. Derivatization at the 3-amino group or further substitution on the aryl ring can be explored to modulate potency, selectivity, and pharmacokinetic properties, with the confidence that the core scaffold is already associated with a desired biological activity profile [4].

Comparative SAR Studies with Positional Isomers

To precisely define the contribution of the meta-methyl group to target binding and biological activity, 5-m-Tolylisoxazol-3-amine should be directly compared with its unsubstituted phenyl and para-methyl analogs [5]. Such a systematic study would quantify the impact of methyl position on LOX/LOXL2 inhibitory potency and selectivity. This experimental design is essential for generating robust SAR data and for understanding the molecular recognition events that govern ligand-enzyme interactions within this isoxazole series.

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